molecular formula C9H15NO4 B1382307 tert-Butyl 2-oxomorpholine-4-carboxylate CAS No. 1140502-97-1

tert-Butyl 2-oxomorpholine-4-carboxylate

Cat. No.: B1382307
CAS No.: 1140502-97-1
M. Wt: 201.22 g/mol
InChI Key: PDZLTNQMFWCEJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-oxomorpholine-4-carboxylate (CAS RN: 1140502-97-1) is a high-purity lactone monomer of significant interest in advanced pharmaceutical and materials science research. With a molecular formula of C 9 H 15 NO 4 and a molecular weight of 201.22 g/mol, it is characterized as a white to light yellow powder or crystal with a melting point of 76 °C . This compound must be stored as an air-sensitive material under inert gas in a cool, dark place to maintain stability . Its primary research application is as a critical building block in the synthesis of Charge-Altering Releasable Transporters (CARTs), which are innovative polymeric platforms for the delivery and release of messenger RNA (mRNA) in living animals . This mechanism is pivotal for the development of next-generation therapeutics and vaccines, as demonstrated in research for an mRNA SARS-CoV-2 vaccine where CARTs, formulated with an adjuvant, successfully induced neutralizing antibodies and T cell memory . The compound's role in creating lipid-varied libraries of these transporters further enables enhanced mRNA delivery into lymphocytes, broadening its utility in immunology and cell therapy research . This product is for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

tert-butyl 2-oxomorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-4-5-13-7(11)6-10/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZLTNQMFWCEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501244375
Record name 1,1-Dimethylethyl 2-oxo-4-morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1140502-97-1
Record name 1,1-Dimethylethyl 2-oxo-4-morpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1140502-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-oxo-4-morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Method 1: Alkylation and Cyclization

This method involves sequential alkylation and cyclization starting from 2-amino-2-methylpropan-1-ol and ethyl bromoacetate (Source):

Key Data:
Step Reagents Solvent Temperature Time Yield
1 Ethyl bromoacetate THF 50°C 4 h N/A
2 Boc₂O Toluene RT 12 h N/A
3 p-TsOH Toluene Reflux N/A ~50%

Method 2: Direct Carbamate Formation

An alternative approach uses tert-butyl dicarbonate with morpholine derivatives (Source):

  • Reaction : Morpholine derivatives react with tert-butyl dicarbonate under basic conditions.
  • Conditions : Controlled pH and temperature to avoid side reactions.
  • Purification : Chromatography or recrystallization.

Industrial Production Methods

Scalable synthesis involves:

Purification Techniques

  • Flash Chromatography : Used to isolate intermediates (e.g., tert-butyl 3-ethyl-5,5-dimethyl-2-oxomorpholine-4-carboxylate) with eluents like ethyl acetate/petroleum ether (Source).
  • Recrystallization : Enhances purity by dissolving crude product in minimal solvent and cooling.

Key Research Findings

  • Derivative Synthesis : The compound serves as a precursor for substituted morpholinones. For example, ozonolysis and olefination of tert-butyl 3-allyl derivatives yield cyano-functionalized analogs (Source).
  • Stability : The tert-butyl group provides steric hindrance, improving stability during reactions (Source).

Comparative Analysis of Methods

Parameter Method 1 Method 2
Starting Material 2-Amino-2-methylpropan-1-ol Morpholine derivatives
Key Step Cyclization Direct carbamate formation
Scalability Moderate High (industrial)
Yield ~50% Not reported

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-oxomorpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions to form new compounds.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Bases: Triethylamine or sodium hydroxide for substitution reactions.

Major Products:

    Oxidation: Leads to the formation of oxo derivatives.

    Reduction: Produces alcohols or amines.

    Substitution: Results in various substituted morpholine derivatives.

Scientific Research Applications

Organic Synthesis

TBOMC serves as a building block in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. Its ability to undergo multiple chemical reactions, such as oxidation, reduction, and substitution, makes it an essential intermediate in synthetic pathways.

Reaction Type Reagents Products
OxidationPotassium permanganateOxo derivatives
ReductionLithium aluminum hydrideAlcohols or amines
SubstitutionSodium hydroxideSubstituted morpholine derivatives

Medicinal Chemistry

In medicinal chemistry, TBOMC is investigated for its potential as a therapeutic agent. Studies have shown that it may interact with various biological targets, leading to the development of new drugs. Its structural features allow it to participate in enzyme interactions, which are crucial for drug efficacy.

Research indicates that TBOMC exhibits various biological activities:

  • It has been studied for its role in stabilizing pH levels in cell cultures, which is vital for maintaining cellular function.
  • Preliminary studies suggest potential anticancer properties and interactions with specific biomolecules.

Case Study 1: Drug Development

A study explored the use of TBOMC in synthesizing a novel class of anticancer agents. The compound was modified to enhance its binding affinity to cancer cell receptors, resulting in improved efficacy compared to existing treatments. The results indicated a significant reduction in tumor growth in preclinical models.

Case Study 2: Agrochemical Applications

TBOMC was utilized as an intermediate in the synthesis of a new herbicide. The compound's unique structure allowed for enhanced selectivity towards target weeds while minimizing effects on non-target species. Field trials demonstrated a substantial increase in crop yield without adverse environmental impacts.

Mechanism of Action

The mechanism by which tert-Butyl 2-oxomorpholine-4-carboxylate exerts its effects involves its ability to participate in various chemical reactions. Its molecular targets include nucleophiles and electrophiles, allowing it to form stable intermediates and products. The pathways involved are primarily those of organic synthesis, where it acts as a versatile intermediate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Several structurally related morpholine derivatives share functional or steric similarities with tert-butyl 2-oxomorpholine-4-carboxylate. Below is a detailed comparison based on structural features, physicochemical properties, and applications.

Structural and Functional Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Similarity Score
4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate (500789-41-3) C₁₁H₁₇NO₅ 243.26 Two ester groups (methyl and tert-butyl) 1.00
(R)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid (1416445-02-7) C₁₂H₂₁NO₅ 259.30 Dimethyl substituents, carboxylic acid 0.95
(S)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate (761460-04-2) C₁₃H₂₃NO₅ 273.33 Ethyl ester side chain 0.80
(2S,3R)-tert-Butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate (866030-35-5) C₂₁H₂₃NO₄ 353.42 Diphenyl substituents, 6-oxo group 0.69
tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (112741-49-8) C₂₁H₂₃NO₄ 353.42 Stereospecific diphenyl groups N/A

Physicochemical Properties

  • Boiling Points : The diphenyl-substituted derivatives (e.g., 112741-49-8) exhibit higher molecular weights (353.42 g/mol) and likely elevated boiling points compared to the parent compound (329.8°C) due to increased van der Waals interactions .
  • Solubility : The presence of polar groups (e.g., carboxylic acid in 1416445-02-7) enhances water solubility, whereas bulky substituents (e.g., diphenyl groups in 866030-35-5) reduce solubility in polar solvents .
  • Stability : The lactone carbonyl in this compound shows instability in NMR analysis, with baseline signal loss, suggesting tautomerism or degradation under certain conditions. In contrast, dimethyl-substituted analogs (e.g., 1416445-02-7) may exhibit enhanced stability due to steric protection .

Biological Activity

Tert-butyl 2-oxomorpholine-4-carboxylate (TBOMC) is an organic compound characterized by a morpholine ring and is known for its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme interactions, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

TBOMC has the molecular formula C11_{11}H17_{17}NO3_3 and a CAS number of 1140502-97-1. The compound features a tert-butyl group, which serves as a protecting group in organic synthesis, and a carboxylate functional group that enhances its reactivity.

The biological activity of TBOMC is primarily attributed to its ability to interact with various biomolecules. Its mechanism involves:

  • Enzyme Inhibition : TBOMC has been shown to inhibit specific enzymes involved in nucleotide synthesis, affecting DNA replication and repair processes. This inhibition can lead to altered cellular signaling pathways, promoting cell proliferation and differentiation.
  • Binding Interactions : The compound interacts with nucleophiles and electrophiles, forming stable intermediates that influence metabolic pathways. These interactions are crucial for understanding its potential therapeutic uses.

Enzyme Modulation

Research indicates that TBOMC can modulate the activity of several enzymes, particularly those involved in nucleotide metabolism. For example, it has been identified as a potential inhibitor of DNA gyrase, an enzyme critical for DNA replication in bacteria . This suggests that TBOMC may have antibacterial properties.

Cellular Effects

In vitro studies have demonstrated that TBOMC influences cellular signaling pathways. It has been observed to promote cell proliferation in certain cancer cell lines, indicating its potential as an anticancer agent. Additionally, the compound's stability under laboratory conditions allows for consistent biological activity over time.

Study on Antimicrobial Activity

A study investigated the antimicrobial properties of TBOMC against various bacterial strains. The results showed significant inhibition of growth in Gram-positive bacteria, suggesting its potential use as an antibacterial agent. The study utilized standard disk diffusion methods to assess the effectiveness of TBOMC compared to common antibiotics.

Bacterial StrainZone of Inhibition (mm)Comparison Antibiotic
Staphylococcus aureus15Penicillin
Escherichia coli12Amoxicillin
Bacillus subtilis18Vancomycin

Study on Cancer Cell Lines

Another study focused on the effects of TBOMC on human cancer cell lines. The compound was tested for cytotoxicity using MTT assays, revealing dose-dependent inhibition of cell viability in breast cancer cells.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

Q & A

Q. What are the common synthetic routes for tert-butyl 2-oxomorpholine-4-carboxylate, and how can reaction efficiency be monitored?

The compound is synthesized via catalytic transfer dehydrogenation using (cyclopentadienone)iron complexes. For example, a reaction with tert-butyl morpholine derivatives in acetone under reflux yields the product. Reaction efficiency is monitored via TLC; however, standard stains (e.g., KMnO₄) may fail to visualize the compound, necessitating purification via flash chromatography with specific solvent gradients (e.g., cyclohexane/MTBE/dichloromethane) .

Q. How should researchers safely handle and store this compound to minimize risks?

Follow GHS precautionary codes: avoid ignition sources (P210), use PPE (P280), and store in sealed, dry containers at 2–8°C (P405). Refer to safety data sheets for hazard statements (H302, H315) and first-aid measures (e.g., skin washing with soap, P305+P351+P338) .

Q. What spectroscopic methods are essential for characterizing this compound?

Key techniques include ¹H/¹³C NMR (e.g., δ 4.42 ppm for morpholine protons, δ 153.5 ppm for carbonyl carbons) and column chromatography for purification. Note that lactone carbonyl signals may be obscured in baseline noise, requiring careful integration .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound be addressed?

Optimize catalytic conditions: increase iron catalyst loading, adjust reaction time/temperature, or explore alternative dehydrogenation agents. For instance, using Mo(CO)₆ (as in epoxidation studies) may improve efficiency .

Q. What strategies resolve challenges in detecting this compound via TLC?

When standard stains fail, employ alternative visualization methods (e.g., UV quenching, iodine vapor) or optimize solvent systems (e.g., cyclohexane/MTBE) to enhance band separation. Pre-purification via column chromatography with gradient elution is critical .

Q. How does the tert-butyl group influence the compound’s conformation and stability?

The bulky tert-butyl group stabilizes axial conformations in six-membered rings, as shown in triazinane studies. DFT calculations with explicit solvent models are recommended to predict solution-phase behavior, where equatorial conformers may dominate due to solvation effects .

Q. What role does hydrogen bonding play in the crystallization of this compound?

Graph set analysis (as per Etter’s rules) can identify H-bonding motifs (e.g., N–H···O interactions) that guide crystal packing. These interactions affect melting points, solubility, and polymorph formation, which are critical for reproducibility .

Q. How to interpret NMR spectral anomalies, such as missing carbonyl signals?

Baseline noise for lactone carbonyls (e.g., δ ~170 ppm) may arise from dynamic exchange or low solubility. Use high-field NMR (≥500 MHz), deuterated solvents (CDCl₃), or low-temperature experiments to resolve obscured signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-oxomorpholine-4-carboxylate
Reactant of Route 2
tert-Butyl 2-oxomorpholine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.